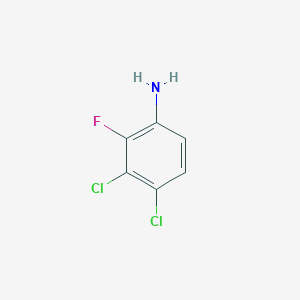

3,4-Dichloro-2-fluoroaniline

Beschreibung

BenchChem offers high-quality 3,4-Dichloro-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382225 | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-39-6 | |

| Record name | 3,4-Dichloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-2-fluoroaniline

Foreword: The Strategic Importance of a Niche Building Block

In the landscape of pharmaceutical synthesis, success is often dictated by the precision and functionality of the molecular scaffolds available to the medicinal chemist. 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) emerges not as a ubiquitous reagent, but as a highly specialized and critical intermediate. Its unique substitution pattern—a trifecta of electron-withdrawing groups on an aniline core—creates a nuanced electronic and steric profile. This profile is instrumental in directing complex coupling reactions and forming key pharmacophores in modern targeted therapies. This guide moves beyond a simple data sheet to provide a deeper understanding of this molecule's core properties, its application in drug development, and the methodologies required to validate its quality, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Core Physicochemical Profile

3,4-Dichloro-2-fluoroaniline is a substituted aromatic amine whose utility is fundamentally derived from its structure. The strategic placement of two chlorine atoms and a fluorine atom significantly modulates the reactivity of the aniline amine group and the aromatic ring itself.

Structural and Computed Data Summary

While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from computational models and supplier specifications. This data provides a reliable baseline for experimental design and safety assessments.

| Property | Value | Source |

| IUPAC Name | 3,4-dichloro-2-fluoroaniline | [1] |

| Synonyms | 2-Fluoro-3,4-dichloroaniline, 3,4-Dichloro-2-fluorobenzenamine | [1] |

| CAS Number | 886762-39-6 | [1] |

| Molecular Formula | C₆H₄Cl₂FN | [1] |

| Molecular Weight | 180.00 g/mol | [1] |

| Appearance | White to Yellow or Gray Solid | Supplier Data |

| XLogP3 (Computed) | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| pKa | Data not publicly available | N/A |

Note: XLogP3 is a computed measure of hydrophobicity. The absence of public experimental data for properties like melting and boiling points underscores the compound's specialized nature, often being synthesized for immediate use in multi-step pathways.

Application in Targeted Drug Development: The Poziotinib Case Study

The primary driver for the production and characterization of 3,4-dichloro-2-fluoroaniline is its role as a key starting material in the synthesis of Poziotinib .[2][3] Poziotinib is a potent, irreversible pan-HER tyrosine kinase inhibitor investigated for treating non-small cell lung cancer (NSCLC) and other solid tumors, particularly those with HER2 exon 20 insertion mutations.[4]

The aniline's structure is not incidental; it is critical for the final drug's mechanism of action. The dichloro-fluoro-phenyl moiety becomes the key fragment that binds within the ATP-binding pocket of the EGFR/HER2 kinase domain.[5][6] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the amine group of 3,4-dichloro-2-fluoroaniline displaces a leaving group (typically a chlorine) on a quinazoline core.[2][6]

Synthetic Workflow Visualization

The following diagram illustrates the pivotal role of 3,4-dichloro-2-fluoroaniline in the synthesis of the core structure of Poziotinib.

Sources

- 1. 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. newdrugapprovals.org [newdrugapprovals.org]

3,4-Dichloro-2-fluoroaniline CAS 886762-39-6

An In-Depth Technical Guide to 3,4-Dichloro-2-fluoroaniline (CAS 886762-39-6) for Advanced Synthesis

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 3,4-Dichloro-2-fluoroaniline. With full editorial control, this document is structured to provide not just data, but a foundational understanding of the compound's properties, synthesis, analysis, and application, grounded in established scientific principles.

Introduction: The Strategic Importance of 3,4-Dichloro-2-fluoroaniline

3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) is a halogenated aromatic amine that has emerged as a crucial building block in the field of advanced organic synthesis. Its specific substitution pattern—featuring two chlorine atoms and a fluorine atom on the aniline scaffold—offers a unique combination of electronic and steric properties. These characteristics are highly sought after in medicinal chemistry for modulating the physicochemical and pharmacokinetic profiles of drug candidates.

This compound is particularly valued as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted cancer therapies such as Poziotinib.[1] Its high purity and well-defined structure are indispensable for developing innovative and effective therapeutic agents.[1] This guide will delve into the essential technical details required for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis. The key identifiers and properties of 3,4-Dichloro-2-fluoroaniline are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 886762-39-6 | [2][3][4] |

| IUPAC Name | 3,4-dichloro-2-fluoroaniline | [2][4][5] |

| Molecular Formula | C₆H₄Cl₂FN | [3][4] |

| Molecular Weight | 180.01 g/mol | [4][6] |

| Appearance | White to Yellow or Gray Solid | [2] |

| Purity | Typically ≥95-98% | [2][3][4] |

| Density | ~1.5 g/cm³ | [4][6] |

| Melting Point | 57-61 °C | [6] |

| Flash Point | 109 °C | [6] |

| Storage Conditions | Store in a refrigerator, in a dry, cool, and well-ventilated place.[2][7] | [2][7] |

| InChI Key | ZPTBUEKFZSYXBD-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1N)F)Cl)Cl | [5] |

Analytical Characterization: Ensuring Identity and Purity

Structural confirmation and purity assessment are critical quality control steps. While a specific, published spectrum for 3,4-Dichloro-2-fluoroaniline is not available in the provided search results, its structure allows for the confident prediction of its spectroscopic features based on data from analogous compounds like 3-chloro-4-fluoroaniline and various dichloroanilines.[8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals in the aromatic region for the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine atom. A broad singlet corresponding to the amine (-NH₂) protons would also be present.[8]

-

¹³C NMR : The spectrum will display six unique signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the attached halogen and amine groups. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹J-CF).

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry is essential for confirming the molecular weight and halogenation pattern. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster.[10] For C₆H₄Cl₂FN, the primary peaks would be expected at m/z 179 (containing two ³⁵Cl atoms) and m/z 181 (containing one ³⁵Cl and one ³⁷Cl), with a distinctive intensity ratio.

-

Protocol 1: Standard GC-MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and semi-volatile compounds like halogenated anilines. The following is a standard protocol adaptable for 3,4-Dichloro-2-fluoroaniline.[10][12]

-

Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

-

Carrier Gas : Helium, at a constant flow of 1.0 mL/min.[12]

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[12]

-

-

MS Conditions :

Caption: Standard workflow for GC-MS analysis of halogenated anilines.

Synthesis and Plausible Reaction Pathways

While specific proprietary synthesis methods for 3,4-Dichloro-2-fluoroaniline are not detailed in public literature, a chemically sound pathway can be proposed based on established industrial processes for analogous compounds, such as the synthesis of other chloro-fluoroanilines or dichloroanilines.[13][14][15] The most common approach involves the reduction of the corresponding nitroaromatic compound.

A plausible synthesis could involve:

-

Nitration : Selective nitration of a dichlorofluorobenzene precursor.

-

Reduction : The subsequent reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., with H₂ gas over a palladium-on-carbon catalyst) or metal-acid reduction.[15][16]

Caption: A plausible synthetic pathway to 3,4-Dichloro-2-fluoroaniline.

Core Applications in Drug Discovery and Development

The primary and most significant application of 3,4-Dichloro-2-fluoroaniline is as a specialized chemical intermediate for advanced organic synthesis projects.[1] The presence and specific arrangement of halogen atoms are crucial for influencing the biological activity and metabolic stability of the final API.

-

Pharmaceutical Synthesis : It is a fundamental component in the multi-step synthesis of sophisticated pharmaceutical agents.[1] Its use facilitates the creation of complex molecular architectures required for targeted therapies.[1]

-

Medicinal Chemistry Research : The unique electronic properties imparted by the fluorine and chlorine atoms make this compound a valuable tool for structure-activity relationship (SAR) studies. Researchers use such building blocks to explore new reaction pathways and develop novel compounds with enhanced therapeutic profiles.[1][17]

Caption: Role as a key building block in API synthesis.

Safety, Handling, and Storage

Proper handling of 3,4-Dichloro-2-fluoroaniline is essential due to its potential hazards. The following information is synthesized from available safety data sheets (SDS) for this compound and structurally similar chemicals.[2][6][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2][6] | |

| Hazard Statements | H302 | Harmful if swallowed. | [2][6] |

| H312 | Harmful in contact with skin. | [2] | |

| H315 | Causes skin irritation. | [6] | |

| H319 | Causes serious eye irritation. | [6] | |

| H332 | Harmful if inhaled. | [2] | |

| H335 | May cause respiratory irritation. | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][7] | [2][7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][7] | [6][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] | [6][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] | [7] |

Standard Handling Procedures

-

Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][18]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator designated for chemicals.[2][7]

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing.[7]

-

Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes.[7]

-

Ingestion : Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7]

-

References

- 3,4-Dichloro-2-fluoroaniline: A Key Intermediate in Advanced Pharmaceutical Synthesis. Google Cloud.

- 3,4-Dichloro-2-fluoroaniline | 886762-39-6. Sigma-Aldrich.

- 3,4-Dichloro-2-fluoroaniline | 886762-39-6. Sigma-Aldrich.

- 3,4-Dichloro-2-fluoroaniline. Chinachemnet.

- 3,4-dichloro-2-fluoroaniline 95%. Advanced ChemBlocks.

- 3,4-Dichloro-2-fluoroaniline. Fluorochem.

- 3,4-Dichloro-2-fluoroaniline. Oakwood Chemical.

- 3,4-Dichloro-2-fluoroaniline.

- SAFETY D

- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Deriv

- Chemical Safety Data Sheet MSDS / SDS - 2-(3,4-Dichlorophenyl)-4-fluoroaniline. ChemicalBook.

- A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Altern

- Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com.

- Application Notes and Protocols: 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermedi

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.

- 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703. PubChem.

- 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. PubChem.

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed.

- 4-Chloro-2-fluoroaniline synthesis. ChemicalBook.

- The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.

- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.

- 3,4-Dichloroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 3,4-Dichloroaniline. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dichloro-2-fluoroaniline | 886762-39-6 [sigmaaldrich.com]

- 3. 3,4-dichloro-2-fluoroaniline 95% | CAS: 886762-39-6 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloro-2-fluoroaniline [oakwoodchemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 16. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 3,4-Dichloro-2-fluoroaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 3,4-Dichloro-2-fluoroaniline, a critical halogenated intermediate in the pharmaceutical and fine chemical industries. The document begins by establishing the precise molecular weight and core physicochemical properties of the compound, which are fundamental to its reactivity and application. Subsequent sections offer a detailed exploration of its structural elucidation through modern spectroscopic techniques, a plausible and robust synthetic pathway with a step-by-step protocol, and its significant role as a building block in the development of advanced therapeutic agents. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

Introduction

Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Within this class of compounds, 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) has emerged as a particularly valuable intermediate. Its unique substitution pattern provides a reactive platform for constructing sophisticated pharmaceutical agents, including targeted cancer therapies like Poziotinib[3]. Understanding the fundamental properties of this molecule, starting with its molecular weight, is the first step toward leveraging its full potential in research and development.

Section 1: Core Physicochemical and Chemical Properties

A precise understanding of a compound's properties is essential for its effective application in synthesis and process development. The molecular weight dictates stoichiometry, while other physical characteristics influence reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Weight | 180.00 g/mol | PubChem[4] |

| Exact Mass | 178.9704827 Da | PubChem[4] |

| Molecular Formula | C₆H₄Cl₂FN | PubChem[4] |

| CAS Number | 886762-39-6 | Sigma-Aldrich[5], PubChem[4] |

| IUPAC Name | 3,4-dichloro-2-fluoroaniline | PubChem[4] |

| Appearance | White to Yellow or Gray Solid | Sigma-Aldrich[5] |

| Purity | Typically ≥98% | Sigma-Aldrich[5] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[5] |

| InChI Key | ZPTBUEKFZSYXBD-UHFFFAOYSA-N | PubChem[4] |

Section 2: Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of 3,4-Dichloro-2-fluoroaniline is a critical step that validates both the starting material and the results of subsequent reactions. A multi-technique spectroscopic approach is standard practice.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For 3,4-Dichloro-2-fluoroaniline, Electron Ionization (EI) would be a suitable method.

-

Expected Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at an m/z corresponding to the molecular weight (approx. 180).

-

Isotopic Patterning (Self-Validation): The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the spectrum will display an M⁺ peak, an M+2 peak of approximately 65% the intensity of M⁺, and an M+4 peak of about 10% the intensity. This signature pattern is a crucial validation of the compound's elemental composition, confirming the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum for this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. The fluorine and adjacent amine group will influence their chemical shifts and coupling patterns. A broad singlet corresponding to the two amine (-NH₂) protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogen and amine substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

N-H Vibrations: Characteristic stretching bands for the primary amine (-NH₂) group are expected in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range.

-

C-X Bonds: Strong absorption bands corresponding to the C-Cl and C-F bonds will be present in the fingerprint region (typically below 1300 cm⁻¹).

Protocol: Sample Preparation for NMR Analysis

This protocol ensures high-quality data for structural verification.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,4-Dichloro-2-fluoroaniline and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm).

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz for proton).[6]

Section 3: Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a common and industrially scalable approach for producing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This method is efficient and relies on readily available starting materials.

Caption: Plausible synthetic workflow for 3,4-Dichloro-2-fluoroaniline.

Causality in Synthesis: Why These Steps?

-

Nitration: The synthesis begins with a suitably substituted benzene ring. Electrophilic nitration is a classic and effective method for introducing a nitro group onto the aromatic ring, which will later be converted to the aniline. The choice of starting material (1,2-dichloro-3-fluorobenzene) is critical to achieving the desired substitution pattern.

-

Reduction: The nitro group is an ideal precursor to the amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and highly efficient method for this transformation.[7][8] It offers high yields and avoids the use of harsh, stoichiometric metal reagents. Alternatively, reduction with a metal in acid, such as iron in hydrochloric acid, provides a more classical but still effective route.

Protocol: Catalytic Hydrogenation of 3,4-Dichloro-2-fluoronitrobenzene

This protocol is adapted from established methods for the reduction of similar halogenated nitroaromatic compounds.[7]

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 3,4-Dichloro-2-fluoronitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of 10% Palladium on Carbon (Pd/C).

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen, which can pose a safety hazard and deactivate the catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 50-100 psi) and begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 25-50 °C).

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by using analytical techniques like TLC or GC-MS on small aliquots.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The solvent is then removed under reduced pressure. The crude 3,4-Dichloro-2-fluoroaniline can be purified further by recrystallization or column chromatography to achieve high purity.

Section 4: Applications in Drug Development

3,4-Dichloro-2-fluoroaniline is not just a laboratory chemical; it is a vital building block for creating high-value active pharmaceutical ingredients (APIs).[3] The specific arrangement of its functional groups allows for regioselective reactions, enabling the construction of complex drug molecules.

-

Targeted Cancer Therapy: The compound is a documented key intermediate in the synthesis of Poziotinib [3], a tyrosine kinase inhibitor investigated for treating non-small cell lung cancer (NSCLC) with specific mutations. The aniline nitrogen serves as a nucleophilic handle for coupling with other heterocyclic fragments, forming the core of the final drug.

-

Scaffold for Novel Agents: Beyond known drugs, its structure is of great interest to medicinal chemists. The dichloro substitution pattern provides steric and electronic properties that can enhance binding to target proteins, while the fluorine atom can improve metabolic stability and cell membrane permeability—highly desirable traits in modern drug design.[9]

Section 5: Safety, Handling, and Storage

As with all halogenated anilines, proper handling of 3,4-Dichloro-2-fluoroaniline is imperative for laboratory safety.

Hazard Identification

Based on its classification and data for similar compounds, 3,4-Dichloro-2-fluoroaniline should be treated as a hazardous substance.

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[5]. May cause skin and eye irritation.[10]

-

Signal Word: Warning[5]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

Ingestion: Rinse mouth. Call a poison center or doctor immediately.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage condition is in a refrigerator.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Conclusion

3,4-Dichloro-2-fluoroaniline is a high-value chemical intermediate whose utility in pharmaceutical R&D is directly linked to its precise molecular structure and properties. With a molecular weight of 180.00 g/mol , its true value is realized through its application as a versatile building block for complex therapeutics. This guide has provided a comprehensive overview, from its fundamental physicochemical data and spectroscopic signature to its synthesis and critical role in drug development. By adhering to the detailed analytical, synthetic, and safety protocols outlined herein, researchers can effectively and safely harness the potential of this important molecule to drive innovation in medicinal chemistry.

References

- Vertex AI Search. (n.d.). 3,4-Dichloro-2-fluoroaniline: A Key Intermediate in Advanced Pharmaceutical Synthesis. Retrieved from google.com/grounding-api-redirect/AUZIYQFYtBCedbgeutPgbMrSm04VL_6jNSilVFf6kpEBe4aJqjOfx_HlssLA47oT7bRaxUZdytD0alC7FvsldirJ2KBm_bVvXtBzq6bFBW1xLe90GDYZg8VDyr301EQDRLMN7yl5SSgU_9FBuAl_TOHqVVMjcZXEE78sVhc6Es5uWDtXYJuA3eTmQoffxXQIhQ0ijFvdxnEOOkC34oeuA7FMwip8P6K2QcdO3Ph4ID1_Tg2R5xUDsQW9BnPlVpRpAbyI_kvh

- Sigma-Aldrich. (n.d.). 3,4-Dichloro-2-fluoroaniline | 886762-39-6. Retrieved from google.com/grounding-api-redirect/AUZIYQGzE2vv5OaUCmbYrZSvWiWsKP89ek9jH2HTPRmrw6KfpFlsSnmN2XjeU6K1H21FqNfFjRcvryEC07ykdu88GHw3MR_N7vdPJgDJFJeQ8-tqh1ES_gBzjprn9N1Mr4CmS1ELUyurjPGVSCIFV-hdFo70mXCQ9TPRetiG2llM12fmcizGlvUmsJgVlgUUy97XEOFXDQ==

- PubChem. (n.d.). 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703. Retrieved from google.com/grounding-api-redirect/AUZIYQGFW-iY8-T9jQL7KSMi5aHvkPQqlz9hawRtAuTh-w-gh5MSl4_DXCDQpTc8acfp4vBAdYZHb88x5hqpVM2jqiHAejegpYig10Ef83bGxXRwG5CtmV8WcJT0q9AeMRURN02GC7GZMBP3UJjgfrbxIijYwu4TI8aQweZuvHEpJONDZg==

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dichloroaniline. Retrieved from google.com/grounding-api-redirect/AUZIYQG1wHuKG0hLYEV1VYQXEzIR-qNFtr0fz1mXqA6iXn1FN4EWuGVDTVKRajvk42En0vQ0nFSArwDBExn7W8mCDug73lwM5rGOtKyxWF7nglvHoZWc6IN9odjUCx5gJYpEPmPdFgMg2KLLnQ7dzlSlu9kVhKPFKY4lWBAyr3V9kAjLUmmWGfnpYZ6ciggFsYnR7ss=

- CDH Fine Chemical. (n.d.). 3,4-DICHLORO ANILINE CAS No 95-76-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from google.com/grounding-api-redirect/AUZIYQG5gbD2M2Hd6ZL2ATtzpI7ShdahZskvDalQk5i9Dc6d5eTm9z1vJTY1Cdm-ze6EIAyrutvAb_UX6Y4BGUX8DAuTE5NAn6mrsbmqquql7OY-qPwcqwCCLLktNgKyZ112ErM9NTbgAJiTw9ivzol28jApRYQxzPu1V56yEeICkx3XhGWnXGbIbyzEHOy6NzWoLEzumnKop8KHm27FCttp43mLw6Ao4yE=

- Aarti Industries. (n.d.). GPS Safety Summary: 2-fluoroaniline. Retrieved from google.com/grounding-api-redirect/AUZIYQHd1tfvqUT2j7BZ-RQQerVeYRuAQndQF7Z1xZs8v-K5y-D4BiEgDXuNULmDHfkw35xAV-c233hhSM76c4Kf7yVgzv4W8iCfIh5SWxs1MDnadSdavxbdSdq9PGn4Y8RRtg67HAaLzxbccxwED51SeshhMG3-N8kzQIcHci3zJel1Sdd6vGlNTEK_NofSOg==

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from google.com/grounding-api-redirect/AUZIYQHxUShSbmU0jpAXdFTg4IMM62GcmjMGmwfKbYGI-xMyc0Oozdgeue68BhtS1_K1-PON_Fp3x9rafNgJsIoQL6Ynkm0d278vYatNJq-aeFNDt5G5_FwHr9rO9mexonxDcBN4NwkY5mZNulo=

- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Retrieved from google.com/grounding-api-redirect/AUZIYQHjSohKhNPmTJqsl90OqWcHld-ugAxJ2z6tQqDkTSGe7iSn6Rkgw4yxZgwPo3kHJ-LS8HyoVp7WKiprv2ZENfmGTuaYo0tyCUpKpfcjdCymCRLmTtIhYW6BC9I0B4CI4qpp_LmdlniMrothBykib6EYS5HhJlcgJSUXb5dti6N0WOQoiIl_WqQ7xDnsjEZrzfLt81OoUggxcNYU1PO2uzD0InwIc_dUMjb_e1qyEgW4Ev4EvU5K5Cgs6kAQeD3giqJcaYwZ5T08Rc60Erw=

- BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Retrieved from google.com/grounding-api-redirect/AUZIYQH8FwdNu71eUgG3K0Z3fj0jV_2qQS18PN7KvejgINBmUYUcl6d3SoZmAxujK4bK9qD6JAlSa5_SMHg6-vs_pMWX6rAlR8zy4KGnx7VjTdRUdjr5thEXHaT9x4DXx3w5hoRCXmia8dScauB0i9f3nXN_eAEtKyadY1gCl-l7UAFNmO7wbSQ_E-H0pw3Fn72pZ9adcqdEAmz42q46p-5A7ctMTP6nFAW-YIZuFJU7JQ==

- BenchChem. (2025). Application Notes and Protocols: 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermediate Synthesis. Retrieved from google.com/grounding-api-redirect/AUZIYQGnK-zURQSKIqRmSY6WYPonRkcW7TI_oWnORxodprouSlcl4GsPDa1UC5waUdlV12ChX_XlMZUrRSJEq9EQFJOdPQKHY6hA2FqHyPLyEdTHw-uSu50ztz3hk_T9eX8doQLp73aipeZPOVevYgruJ4jgqPeKNe89YMekaaygmGEH5-Pz3U1YijCtq3HAJpTL-SF_YwFb35hL3AhgE_PR-6tWF_g-Di56M2KB7apWBnITBrcPZbzcs_-RMNLixHMkQ4mey0XDWU8=

- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis. Retrieved from google.com/grounding-api-redirect/AUZIYQFO0C90D0h4lFEbEQxkrA_YjcGx9efqumOE6wago1wt4Ut7dqW3TBNRemA_9GUkJOsdxQ1cHOVXWuumH_q1gjQGoa5jlCJw12haoA-xNeE0ky8WqhFDddX0sh2xRjqxSdLuE6fmF1R2IQqdztRlp2Vixf7r2aXzyzdKc1-8OQ==

- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline. Retrieved from google.com/grounding-api-redirect/AUZIYQHgZvDZMY5Kc4mv28OfFFeZiFG1h906TYzb5OzRbfFnXXwOQmimc9Bzx2Ut2xqIFOUaeHCrHU2vpurFRmLOYWhuPtidsLr9B4YLQK0qZK6XHPKczToNuQrDin4-MxYhCXfEr-jUjT3BDEuk3w==

- BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from google.com/grounding-api-redirect/AUZIYQHRRi36O96k3yHvuL9UZngX6UUaB_CNMClW27xLmnHhC67IVqP08eyfuoq8HK1i4gERk7ClF3pN3STUrOZGrH0jNhqpDnYp5cbsx-AnarJsoLQ4PM0t5InfMHl_5KB_7NaZrZMoJ4d9DLveRHKqL88I8kB6MHi4gwoQs6Rhd_1noa7z2vZNMu--T5bpoMJVA8EcqqD8TPQ6yzJT-42txCBX1cWBMIh47EZcFShNbC3hovFPkoGKnegHxdwqAA==

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from google.

- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from google.com/grounding-api-redirect/AUZIYQFqN7rezX5YOzrB8CyFqJCYZQVF6v78dXxE9S7qM7n4w-Rl67mbgG1UxbwrJ606NRUsDdGeEXhGoW6ox36S4Pf-lVxr0GQZ5bToD--RZhYkSg3sRfcAjeH-wnU1rYCquuDn4w==

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dichloro-2-fluoroaniline | 886762-39-6 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

A-Z Guide to the Structural Elucidation of 3,4-Dichloro-2-fluoroaniline: A Multi-technique Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2-fluoroaniline is a key chemical intermediate in the synthesis of advanced pharmaceutical compounds.[1] Its precise molecular structure is critical for its reactivity and the ultimate efficacy and safety of the final products. This in-depth guide provides a comprehensive framework for the unambiguous structural elucidation of 3,4-Dichloro-2-fluoroaniline using a synergistic combination of modern spectroscopic techniques. We will delve into the principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document serves as a technical resource, offering not just data, but the strategic workflow and interpretive logic required to confidently verify the compound's identity and purity.

Introduction: The Significance of a Verified Structure

In the intricate world of pharmaceutical and agrochemical synthesis, starting materials and intermediates are the foundational pillars upon which complex molecules are built. 3,4-Dichloro-2-fluoroaniline (C₆H₄Cl₂FN) is one such crucial building block.[1] The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an amine group on a benzene ring—governs its chemical behavior. An incorrect isomer or the presence of impurities could lead to failed syntheses, undesirable side products, and significant delays in development pipelines. Therefore, a robust and systematic approach to structure verification is not merely a quality control measure; it is an essential component of scientific rigor and successful drug development. This guide will walk through the logical progression of analytical techniques used to confirm the structure of this important intermediate.

Physicochemical Properties

A foundational step in characterization is the determination of basic physical and chemical properties. These constants serve as an initial checkpoint for identity and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂FN | PubChem[2] |

| Molecular Weight | 180.00 g/mol | PubChem[2] |

| Appearance | Light tan to dark gray crystals or brown solid | [3] |

| Boiling Point | Information not readily available | |

| Melting Point | 66-71 °C (for the related 3,4-dichloroaniline) | [4] |

The Elucidation Workflow: A Spectroscopic Journey

The definitive confirmation of a molecular structure is rarely achieved with a single technique. Instead, it is pieced together like a puzzle, with each spectroscopic method providing unique and complementary information. The logical workflow presented here ensures maximum data acquisition and cross-validation at each step.

Sources

A Guide to the Spectroscopic Characterization of 3,4-Dichloro-2-fluoroaniline: A Pharmaceutical Intermediate

Introduction

3,4-Dichloro-2-fluoroaniline is a halogenated aromatic amine with significant utility as a building block in the synthesis of complex pharmaceutical compounds.[1] Its molecular architecture, featuring a trifunctionalized benzene ring, provides a versatile scaffold for creating targeted therapeutics. Accurate and comprehensive structural elucidation is paramount for ensuring the identity, purity, and quality of this intermediate in any drug development pipeline.

This technical guide provides an in-depth framework for the spectroscopic characterization of 3,4-Dichloro-2-fluoroaniline (CAS: 886762-39-6, Molecular Formula: C₆H₄Cl₂FN, Molecular Weight: 180.01 g/mol ).[2][3] Rather than merely presenting data, this document serves as a practical guide for researchers and drug development professionals. It outlines the theoretical underpinnings, predictive analysis, and robust experimental protocols for acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Strategic Workflow for Spectroscopic Analysis

A logical and efficient workflow is critical for the complete structural confirmation of a molecule like 3,4-Dichloro-2-fluoroaniline. The process begins with mass spectrometry to confirm the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and culminates in nuclear magnetic resonance spectroscopy for the definitive mapping of the molecular skeleton.

Caption: A strategic workflow for the spectroscopic analysis of 3,4-Dichloro-2-fluoroaniline.

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and confirming the elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic pattern that serves as a powerful diagnostic tool.

Expertise & Experience: The Halogen Isotope Signature

The presence of two chlorine atoms in 3,4-Dichloro-2-fluoroaniline creates a highly characteristic molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4] Fluorine, conversely, is monoisotopic (¹⁹F). This leads to a predictable pattern for the molecular ion (M⁺).

-

M⁺ Peak: Corresponds to the molecule containing two ³⁵Cl isotopes.

-

[M+2]⁺ Peak: Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺ Peak: Corresponds to the molecule containing two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be approximately 9:6:1, a definitive signature for a dichlorinated compound. Based on the molecular formula, the primary molecular ion (M⁺) for the C₆H₄³⁵Cl₂FN isotope will be at an m/z of approximately 179.

Predicted Mass Spectrum Data

| Feature | Predicted m/z | Rationale & Interpretation |

| Molecular Ion Cluster | ||

| M⁺ | 179 | Corresponds to [C₆H₄³⁵Cl₂FN]⁺, the base peak. |

| [M+2]⁺ | 181 | Corresponds to [C₆H₄³⁵Cl³⁷ClFN]⁺. Expected relative intensity is ~65% of M⁺. |

| [M+4]⁺ | 183 | Corresponds to [C₆H₄³⁷Cl₂FN]⁺. Expected relative intensity is ~10% of M⁺. |

| Key Fragmentation Ions | ||

| [M-Cl]⁺ | 144/146 | Loss of a chlorine radical, showing a characteristic 3:1 isotope pattern for the remaining Cl atom. |

| [M-HCl]⁺ | 143 | Loss of hydrogen chloride, a common fragmentation pathway for chlorinated aromatic amines. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of 3,4-Dichloro-2-fluoroaniline using a standard single-quadrupole GC-MS system with an electron ionization (EI) source.

-

Sample Preparation:

-

Dissolve ~1 mg of 3,4-Dichloro-2-fluoroaniline in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution until the sample is fully dissolved.

-

-

GC Method Parameters:

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or equivalent) is suitable.[4]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.[4]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-250.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Experience: Interpreting Vibrational Modes

The IR spectrum of 3,4-Dichloro-2-fluoroaniline is dominated by vibrations from the amine group, the aromatic ring, and the carbon-halogen bonds. The positions of the aromatic C-H bending bands can also provide clues about the substitution pattern.

Predicted Infrared Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Assignment |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary amine (-NH₂). Two distinct sharp bands are expected. For a similar compound, 3-chloro-4-fluoroaniline, these appear around 3485 and 3392 cm⁻¹.[5] |

| 3100 - 3000 | C-H Aromatic Stretch | C-H bonds on the benzene ring. |

| 1640 - 1610 | N-H Scissoring (Bending) | Primary amine (-NH₂). A strong, broad band. |

| 1600 - 1450 | C=C Aromatic Stretch | Benzene ring skeletal vibrations. Typically, two to three sharp bands are observed in this region. |

| 1280 - 1220 | C-F Stretch | Aryl-fluorine bond. A strong, characteristic absorption.[5] |

| 1300 - 1250 | C-N Stretch | Aryl-amine bond. |

| 900 - 675 | C-H Out-of-Plane Bending | The pattern of these bands is diagnostic of the aromatic substitution pattern. |

| 800 - 600 | C-Cl Stretch | Aryl-chlorine bonds. These are often in the fingerprint region and can be difficult to assign definitively.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid technique for analyzing solid samples directly without the need for sample preparation like KBr pellets.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of solid 3,4-Dichloro-2-fluoroaniline onto the ATR crystal.

-

Lower the pressure clamp to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. For 3,4-Dichloro-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity.

Expertise & Experience: The Fluoroaniline Spin System

The aromatic region of the ¹H NMR spectrum will be particularly informative. The molecule has two protons on the aromatic ring. Their chemical shifts and splitting patterns are dictated by coupling to each other (³JHH, ortho coupling) and to the fluorine atom (³JHF and ⁴JHF, ortho and meta coupling, respectively). ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[6][7]

Caption: Predicted proton-fluorine spin coupling network in 3,4-Dichloro-2-fluoroaniline.

Predicted NMR Spectral Data

Table 3.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -NH₂ | 3.8 - 4.5 | Broad singlet | - | 2H |

| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F2) ≈ 8.0 Hz | 1H |

| H-5 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F2) ≈ 4.5 Hz | 1H |

Table 3.2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-NH₂) | 135 - 140 | Doublet (d) | ²J(C1-F2) ≈ 10-15 Hz |

| C-2 (C-F) | 150 - 155 | Doublet (d) | ¹J(C2-F2) ≈ 230-250 Hz |

| C-3 (C-Cl) | 118 - 123 | Doublet (d) | ²J(C3-F2) ≈ 18-22 Hz |

| C-4 (C-Cl) | 125 - 130 | Doublet (d) | ³J(C4-F2) ≈ 3-5 Hz |

| C-5 | 128 - 132 | Doublet (d) | ⁴J(C5-F2) ≈ 1-3 Hz |

| C-6 | 115 - 120 | Doublet (d) | ³J(C6-F2) ≈ 4-6 Hz |

Table 3.3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -120 to -140 | Doublet of doublets (dd) | ³J(F2-H6) ≈ 8.0 Hz, ⁴J(F2-H5) ≈ 4.5 Hz |

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 10-15 mg of 3,4-Dichloro-2-fluoroaniline in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent and solubilizes many organic compounds.

-

Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans (or more, as ¹³C is less sensitive).

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg).

-

Spectral Width: A range appropriate for aryl fluorides (e.g., -100 to -180 ppm).

-

Number of Scans: 16 to 64 scans.

-

-

Conclusion

The structural elucidation of 3,4-Dichloro-2-fluoroaniline is a critical step in its use for pharmaceutical R&D. By employing a systematic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, researchers can unequivocally confirm its identity and purity. The predictive data and detailed protocols within this guide provide a robust framework for scientists to acquire and interpret high-quality spectroscopic data, ensuring the integrity of this key synthetic intermediate.

References

-

New Journal of Chemistry Supporting Information . Royal Society of Chemistry. [Link]

-

New class of 19F pH indicators: fluoroanilines . PubMed. [Link]

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . PubChem. [Link]

-

3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 . PubChem. [Link]

-

Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . Sheffield Hallam University Research Archive. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information . Indian Institute of Science Education and Research Kolkata. [Link]

-

19Flourine NMR . University of Ottawa. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

-

19F Chemical Shifts and Coupling Constants . University of California, Santa Barbara. [Link]

-

Supporting Information for Table of Contents . Amazon S3. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dichloro-2-fluoroaniline | C6H4Cl2FN | CID 2782703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloro-2-fluoroaniline | 886762-39-6 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloro-2-fluoroaniline

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline, a compound of interest for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document offers a detailed interpretation of the predicted ¹H NMR spectrum, underpinned by fundamental principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related analogs. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality spectrum and includes visual aids to facilitate the understanding of molecular structure and spin-spin coupling interactions.

Introduction: The Structural Significance of 3,4-Dichloro-2-fluoroaniline

3,4-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the chloro, fluoro, and amino substituents on the aniline ring dictates its chemical reactivity and biological activity. An unambiguous structural elucidation is therefore paramount for its effective application and for ensuring the quality and purity of its downstream products.

¹H NMR spectroscopy stands as a primary and powerful analytical technique for the structural verification of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information regarding the number of distinct proton sets, their electronic environments (chemical shift), and their spatial relationships with neighboring nuclei (spin-spin coupling). This guide will dissect the ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline, offering a detailed rationale for the observed spectral features.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available, fully assigned experimental spectrum, a high-quality predicted ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline serves as the basis for this guide. The prediction was generated using advanced computational algorithms that consider the intricate electronic effects of the substituents on the aromatic ring. The predicted spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for 3,4-Dichloro-2-fluoroaniline (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-5 | ~7.15 | Doublet of doublets (dd) | ortho J(H-5, H-6) ≈ 8.8 Hz, meta J(H-5, F) ≈ 5.5 Hz | 1H |

| H-6 | ~6.85 | Doublet of doublets (dd) | ortho J(H-6, H-5) ≈ 8.8 Hz, ortho J(H-6, F) ≈ 9.0 Hz | 1H |

| NH₂ | ~4.0 (variable) | Broad singlet (br s) | - | 2H |

Note: The chemical shift of the amine (NH₂) protons is highly dependent on solvent, concentration, and temperature, and may exchange with residual water, leading to a broad signal or its disappearance.

Deciphering the Aromatic Region: Substituent Effects and Coupling Patterns

The aromatic region of the ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline is expected to exhibit two distinct signals corresponding to the two aromatic protons, H-5 and H-6. The chemical shifts and splitting patterns of these protons are governed by the interplay of the electronic effects of the three substituents: the amino (-NH₂) group, the two chloro (-Cl) groups, and the fluoro (-F) group.

-

The Amino Group (-NH₂): As a potent electron-donating group through resonance, the amino group significantly shields the protons on the aromatic ring, causing them to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.34 ppm).

-

The Chloro (-Cl) and Fluoro (-F) Groups: These halogen atoms are electronegative and exert an electron-withdrawing inductive effect, which deshields the aromatic protons, shifting their signals to a lower field (higher ppm). However, they also possess lone pairs of electrons that can participate in resonance, leading to some shielding, particularly at the ortho and para positions. In the case of 3,4-dichloro-2-fluoroaniline, the cumulative electron-withdrawing nature of the three halogens counteracts the donating effect of the amino group, resulting in the predicted chemical shifts in the aromatic region.

The predicted splitting patterns arise from spin-spin coupling between the aromatic protons and with the fluorine atom:

-

H-5: This proton is predicted to appear as a doublet of doublets (dd). The larger coupling constant (ortho coupling, ³J) of approximately 8.8 Hz is due to its coupling with the adjacent H-6 proton. The smaller coupling constant (meta coupling, ⁴J) of around 5.5 Hz arises from its interaction with the fluorine atom at the C-2 position.

-

H-6: This proton is also anticipated to be a doublet of doublets (dd). It exhibits ortho coupling with H-5 (³J ≈ 8.8 Hz) and a larger ortho coupling with the fluorine atom at C-2 (³J ≈ 9.0 Hz).

The following diagram illustrates the molecular structure and the key spin-spin coupling interactions.

Caption: Molecular structure and key J-coupling interactions in 3,4-dichloro-2-fluoroaniline.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for aniline derivatives.[1] Its residual proton signal at approximately 7.26 ppm can serve as a secondary chemical shift reference.[1] Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used, which may influence the chemical shift of the NH₂ protons.

-

Concentration: Accurately weigh and dissolve 5-10 mg of 3,4-dichloro-2-fluoroaniline in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal standard to reference the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool at the bottom of the pipette to prevent issues with shimming.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the coupling patterns.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 11 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for sufficient relaxation of the nuclei.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J) in Hertz (Hz).

-

The logical workflow for this experimental protocol is illustrated in the following diagram.

Caption: Experimental workflow for ¹H NMR analysis of 3,4-dichloro-2-fluoroaniline.

Comparative Analysis with Related Compounds

To further validate the predicted spectrum and understand the substituent effects, it is instructive to compare the data with the experimental ¹H NMR data of structurally similar compounds: 3-chloro-4-fluoroaniline and 3,4-dichloroaniline.

Table 2: Comparison of ¹H NMR Data for Related Anilines (in CDCl₃)

| Compound | H-2 | H-5 | H-6 | NH₂ |

| 3,4-Dichloro-2-fluoroaniline (Predicted) | - | ~7.15 (dd) | ~6.85 (dd) | ~4.0 (br s) |

| 3-Chloro-4-fluoroaniline (Experimental) | ~6.91 (dd) | ~6.64 (ddd) | ~6.83 (t) | ~3.7 (br s) |

| 3,4-Dichloroaniline (Experimental) | ~7.15 (d) | ~6.74 (dd) | ~6.48 (d) | ~3.7 (br s) |

Data for 3-chloro-4-fluoroaniline and 3,4-dichloroaniline are sourced from publicly available spectral databases.[2][3]

The comparison reveals consistent trends. The presence of the electron-withdrawing fluorine atom at the C-2 position in the target molecule is expected to deshield the adjacent protons, leading to the predicted downfield shifts for H-5 and H-6 compared to 3-chloro-4-fluoroaniline. The overall substitution pattern results in a spectrum that is a logical hybrid of the electronic influences observed in the two comparative compounds.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H NMR spectrum of 3,4-dichloro-2-fluoroaniline. Through the analysis of a predicted spectrum, validated by comparison with related compounds, the key spectral features have been rationalized based on fundamental principles of chemical shifts and spin-spin coupling. The provided experimental protocol offers a robust methodology for acquiring a high-quality spectrum, essential for the accurate structural characterization of this important chemical intermediate. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of halogenated anilines.

References

-

NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 11, 2026. [Link]

-

University of California, Davis. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. Accessed January 11, 2026. [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 3,4-Dichloro-2-fluoroaniline

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,4-dichloro-2-fluoroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this complex halogenated aromatic amine.

Introduction: The Structural Significance of 3,4-Dichloro-2-fluoroaniline

3,4-Dichloro-2-fluoroaniline is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its chloro, fluoro, and amino substituents on the benzene ring dictates its chemical reactivity and biological activity. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. The unique electronic environment of each carbon atom, influenced by the interplay of inductive and resonance effects of the substituents, gives rise to a characteristic 13C NMR spectrum. This guide will systematically deconstruct this spectrum, providing a robust framework for its analysis.

Theoretical Background: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of 3,4-dichloro-2-fluoroaniline is governed by the electronic effects of its three substituents: the amino (-NH2) group, the two chloro (-Cl) groups, and the fluoro (-F) group. Understanding these effects is paramount for the accurate assignment of carbon signals.

-

Amino Group (-NH2): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing a significant upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C-1) also experiences a substantial upfield shift.

-

Chloro Groups (-Cl): Chlorine is an electronegative atom that withdraws electron density through induction, leading to a deshielding effect and a downfield shift (to higher ppm values) of the attached carbon signals (C-3 and C-4). However, chlorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring. This resonance effect partially counteracts the inductive withdrawal, particularly at the ortho and para positions relative to the chlorine atoms.

-

Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect that significantly deshields the directly attached carbon (C-2), causing a large downfield shift. Similar to chlorine, fluorine has lone pairs that can engage in resonance, but its inductive effect is dominant. A key feature of fluorine in 13C NMR is the presence of through-bond J-coupling between the 19F and 13C nuclei, which splits the carbon signals into doublets. The magnitude of this coupling (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

The interplay of these effects is visualized in the following diagram:

Caption: Substituent effects on the aromatic carbons of 3,4-dichloro-2-fluoroaniline.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A self-validating and robust experimental protocol is crucial for obtaining reliable 13C NMR data.

1. Sample Preparation:

-

Analyte: 3,4-dichloro-2-fluoroaniline (ensure high purity).

-

Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at approximately 77.16 ppm which can be used as an internal reference.[1] Other deuterated solvents like DMSO-d6 or acetone-d6 can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[2][3]

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5]

-

Procedure:

-

Accurately weigh the desired amount of 3,4-dichloro-2-fluoroaniline into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6]

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H couplings.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax, ensuring more accurate signal intensities. For quantitative analysis, a much longer delay of at least 5 times the longest T1 relaxation time is required.[9][10]

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 200 ppm, to encompass the full range of expected aromatic and any potential aliphatic carbon signals.

-

Temperature: 298 K (25 °C).

The following workflow diagram illustrates the logical steps for data acquisition and analysis:

Caption: Experimental workflow for 13C NMR analysis.

Predicted 13C NMR Data for 3,4-Dichloro-2-fluoroaniline

Based on the principles of substituent effects and analysis of data from analogous compounds, a predicted 13C NMR dataset for 3,4-dichloro-2-fluoroaniline in CDCl3 is presented below. This serves as a reliable guide for interpreting the experimental spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |

| C-1 | ~140 | Doublet | ~10-15 (²JCF) |

| C-2 | ~155 | Doublet | ~240-250 (¹JCF) |

| C-3 | ~120 | Doublet | ~15-20 (²JCF) |

| C-4 | ~125 | Doublet | ~5-10 (³JCF) |

| C-5 | ~128 | Doublet | ~3-5 (⁴JCF) |

| C-6 | ~118 | Doublet | ~20-25 (³JCF) |

Detailed Spectral Interpretation

The assignment of each signal in the 13C NMR spectrum of 3,4-dichloro-2-fluoroaniline is a logical process based on the predicted chemical shifts and C-F coupling patterns.

-

C-2 (Carbon bearing Fluorine): This carbon will appear as a doublet with a very large coupling constant (¹JCF) in the range of 240-250 Hz. Due to the strong deshielding effect of the directly attached fluorine atom, this signal will be the most downfield, predicted to be around 155 ppm.

-

C-1 (Carbon bearing the Amino Group): The carbon attached to the electron-donating amino group will be significantly shielded. However, its proximity to the electronegative fluorine atom will cause some deshielding. It will appear as a doublet due to two-bond coupling with fluorine (²JCF), with a predicted coupling constant of 10-15 Hz. Its chemical shift is expected around 140 ppm.

-

C-3 (Carbon bearing Chlorine, ortho to Fluorine): This carbon is attached to a chlorine atom and is also ortho to the fluorine atom, resulting in a two-bond C-F coupling (²JCF) of approximately 15-20 Hz. The combined deshielding effects of the adjacent chlorine and fluorine atoms will place this signal at around 120 ppm.

-

C-4 (Carbon bearing Chlorine, meta to Fluorine): This carbon is attached to a chlorine atom and is meta to the fluorine atom. It will exhibit a three-bond C-F coupling (³JCF) of around 5-10 Hz. Its chemical shift is predicted to be in the region of 125 ppm.

-

C-6 (ortho to Amino, meta to Fluorine): This carbon is strongly shielded by the ortho amino group but is also subject to a three-bond coupling with the fluorine atom (³JCF), which is typically in the range of 20-25 Hz. This will likely be the most upfield signal, predicted around 118 ppm.

-

C-5 (meta to Amino, para to Fluorine): This carbon is less affected by the amino group's resonance effect. It will show a small four-bond C-F coupling (⁴JCF) of approximately 3-5 Hz. Its chemical shift is predicted to be around 128 ppm.

For unambiguous assignment, especially in cases of signal overlap, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. DEPT experiments can distinguish between CH, CH2, and CH3 groups, which in this case would confirm the signals for the protonated carbons C-5 and C-6.[1] HSQC would correlate the carbon signals to their directly attached protons, while HMBC would reveal long-range C-H correlations, providing a comprehensive connectivity map of the molecule.

Conclusion

The 13C NMR analysis of 3,4-dichloro-2-fluoroaniline is a powerful method for its structural verification. A thorough understanding of the interplay between the inductive and resonance effects of the amino, chloro, and fluoro substituents, combined with the characteristic C-F coupling patterns, allows for a confident and accurate interpretation of the spectrum. The experimental protocols and interpretation framework provided in this guide offer a robust foundation for researchers and scientists working with this and structurally related compounds, ensuring the integrity and reliability of their analytical data.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. Wiley-Interscience.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR sample preparation. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

- Giam, C. S., & Stouffer, J. E. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(5), 789-794.

-